1,2-Pentanedione, 1-phenyl-
CAS No.: 20895-66-3
Cat. No.: VC19692548
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20895-66-3 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-phenylpentane-1,2-dione |
| Standard InChI | InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
| Standard InChI Key | PPUJONYIVOFJLM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C(=O)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The molecular formula of 1,2-pentanedione, 1-phenyl- is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. Its IUPAC name, 1-phenylpentane-1,2-dione, reflects the positioning of the phenyl group at the first carbon and the two ketone groups at the first and second carbons of the pentane chain. The diketone moiety enables electron delocalization across the carbonyl groups, enhancing its reactivity in nucleophilic addition and condensation reactions.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 20895-66-3 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| IUPAC Name | 1-phenylpentane-1,2-dione | |
| Canonical SMILES | CCCC(=O)C(=O)C₁=CC=CC=C₁ | |
| InChIKey | PPUJONYIVOFJLM-UHFFFAOYSA-N |
Synthesis and Manufacturing Pathways
Benzoyl Chloride Route
A predominant synthetic method involves the reaction of benzoyl chloride with pentane-1,2-dione in the presence of a base such as pyridine. This pathway facilitates acylation at the diketone’s α-position, yielding the target compound with moderate to high efficiency. The mechanism proceeds via nucleophilic attack of the enolate intermediate on benzoyl chloride, followed by deprotonation and workup.
Enzyme-Based Biosynthesis
Industrial-scale production employs polyketide synthase (PKS) enzymes, which catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form diarylpentanoid scaffolds. This biocatalytic approach offers advantages in stereochemical control and environmental sustainability compared to traditional chemical synthesis.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Benzoyl Chloride Route | 60–75 | Scalability, cost-effectiveness | Requires toxic reagents |
| PKS Enzyme Catalysis | 80–90 | Stereoselectivity, green chemistry | High enzyme production costs |
Chemical Reactivity and Applications in Organic Synthesis
Precursor for Heterocyclic Compounds
The diketone functionality of 1,2-pentanedione, 1-phenyl- enables its use in synthesizing pyrazoles and furans via cyclocondensation with hydrazines or diols, respectively. For example, reaction with phenylhydrazine yields substituted pyrazole derivatives, which are valuable in agrochemical and pharmaceutical industries.
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals such as copper(II) and iron(III), forming stable complexes with potential applications in catalysis and materials science. The keto-enol tautomerism of the diketone moiety facilitates chelation, enhancing metal-ligand bond stability.
Pharmacological Research and Biological Activity
Bioactivity of Diarylpentanoid Derivatives
Derivatives of this compound class exhibit broad-spectrum antimicrobial activity, with reported minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Gram-positive bacteria. Additionally, structural analogs demonstrate COX-2 inhibitory activity (IC₅₀: 0.5–2.0 µM), highlighting potential as non-steroidal anti-inflammatory drug (NSAID) candidates.
Comparative Analysis with Isomeric Forms
1,3-Pentanedione, 1-phenyl- (CAS 5331-64-6)
This isomer features ketone groups at the 1 and 3 positions, resulting in a lower density (1.051 g/cm³) and boiling point (278.6°C at 760 mmHg) compared to the 1,2-isomer . It serves primarily as a flavoring agent due to its fruity aroma.
1-Phenyl-2,4-pentanedione (CAS 3318-61-4)
Positioning ketones at the 2 and 4 positions enhances this isomer’s chelating capacity, making it preferable in metallurgical applications . Its higher logP value (1.77 vs. 2.24 for 1,3-isomer) suggests improved lipid solubility .
Table 3: Isomeric Comparison
Industrial and Regulatory Landscape
The compound falls under HS Code 2914.39.9090, classifying it as an "other aromatic ketone without oxygen function" . Regulatory tariffs include a 5.5% MFN duty and 30.0% general tariff, impacting its global trade dynamics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume